o-Aminophenol sulfate; 95%

Vue d'ensemble

Description

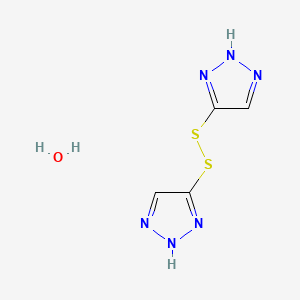

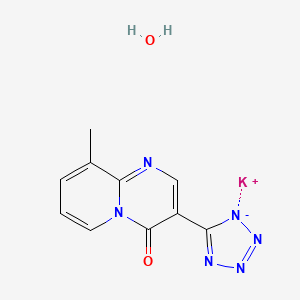

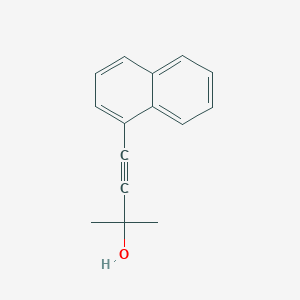

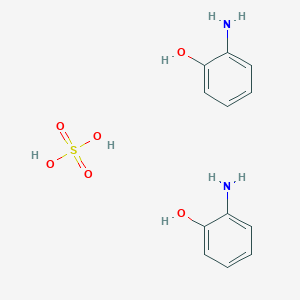

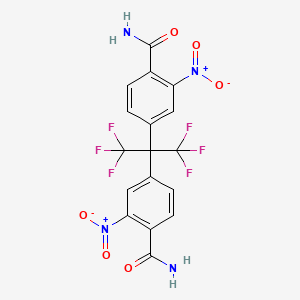

O-Aminophenol sulfate is a chemical compound with the molecular formula C12H16N2O6S . It is also known by other names such as bis((2-hydroxyphenyl)ammonium) sulphate, Bis(2-hydroxyanilinium) sulfate, and 2-aminophenol hemisulfate . It is used in various industries including the photosensitive material industry, pharmaceutical, rubber industry, and chemical dye industries .

Molecular Structure Analysis

The molecular structure of o-Aminophenol sulfate consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 6 oxygen atoms, and 1 sulfur atom . The average mass is 316.330 Da and the monoisotopic mass is 316.072906 Da .Physical And Chemical Properties Analysis

O-Aminophenol sulfate has a molecular mass of 316.33 . Unfortunately, specific physical properties such as boiling point, vapor pressure, and flash point were not found in the search results.Applications De Recherche Scientifique

Antioxidant Applications

2-Aminophenol Hemisulfate Salt has been utilized in the synthesis of Schiff bases, which exhibit potent antioxidant activity. These antioxidants play a crucial role in protecting the human body from reactive oxygen species (ROS) that can lead to diseases such as coronary heart disease, cancer, Alzheimer’s disease, and other neurodegenerative disorders . The synthesized Schiff bases from 2-Aminophenol have shown better potential than standard antioxidants like BHA in certain studies .

Antibacterial Applications

The compound’s derivatives have been evaluated for their antibacterial potential. They have shown good activity against gram-positive bacteria such as S. intermedius, B. subtilis, and S. aureus, and moderate activity against gram-negative bacteria like E. coli and S. typhi . This indicates its potential use in developing new antibacterial agents.

Enzyme Inhibition

In the field of enzyme inhibition, 2-Aminophenol-based compounds have been tested for their lipoxygenase inhibitory potentials. Except for one, all synthesized products showed excellent-to-good potential, with IC50 values indicating their effectiveness. This suggests their use in treating conditions associated with lipoxygenase activity, such as inflammation .

Clinical Applications

Schiff base ligands derived from 2-Aminophenol compounds have a wide range of applications in clinical settings. They have been involved in metal complex formation, which is essential in normal life processes and has implications in medical chemistry research .

Biochemical Applications

These compounds have also found applications in biochemical activities. Their ability to form complexes with transition metals has drawn attention due to their diverse biological and pharmaceutical activities, which include roles as antidepressants, antimicrobial, antitumor, and antiphlogistic agents .

Physiological Applications

The physiological relevance of 2-Aminophenol Hemisulfate Salt is significant, as its derivatives have been reported to have applications in various physiological conditions. This includes their use as nematocides and medicinal agents in treating type II diabetes and other conditions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-aminophenol;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H7NO.H2O4S/c2*7-5-3-1-2-4-6(5)8;1-5(2,3)4/h2*1-4,8H,7H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUIDGXTJAQFJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)O.C1=CC=C(C(=C1)N)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80892460 | |

| Record name | 2-Aminophenol sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminophenol Hemisulfate Salt | |

CAS RN |

67845-79-8 | |

| Record name | o-Aminophenol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067845798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-amino-, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminophenol sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-AMINOPHENOL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45L97927QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6355827.png)

![2,6-Dibromobenzo[1,2-b:5,4-b']dithiophene, 98%](/img/structure/B6355836.png)